molecular formula C8H17NO B13337477 (3S,4R)-4-Ethoxy-3-methylpiperidine

(3S,4R)-4-Ethoxy-3-methylpiperidine

Cat. No.: B13337477
M. Wt: 143.23 g/mol
InChI Key: XXSOISDKFTYTJR-JGVFFNPUSA-N
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Description

(3S,4R)-4-Ethoxy-3-methylpiperidine is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with an ethoxy (-OCH2CH3) substituent at the C4 position and a methyl (-CH3) group at the C3 position. The stereochemistry (3S,4R) is critical for its spatial arrangement, influencing its interactions with biological targets and physicochemical properties. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for central nervous system (CNS) agents, analgesics, and antimicrobial compounds .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3S,4R)-4-ethoxy-3-methylpiperidine

InChI

InChI=1S/C8H17NO/c1-3-10-8-4-5-9-6-7(8)2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI Key

XXSOISDKFTYTJR-JGVFFNPUSA-N

Isomeric SMILES

CCO[C@@H]1CCNC[C@@H]1C

Canonical SMILES

CCOC1CCNCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Ethoxy-3-methylpiperidine can be achieved through various methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. Another method includes the use of lipase-mediated resolution protocols, which have been shown to provide high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

(3S,4R)-4-Ethoxy-3-methylpiperidine undergoes oxidation to form N-oxides, a common pathway for piperidine derivatives. The reaction typically employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents under mild conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 24h, ethanolThis compound N-oxide78%
mCPBA0°C → RT, CH₂Cl₂, 12hN-Oxide with retained stereochemistry85%

The stereochemistry of the parent compound is preserved during oxidation, as confirmed by X-ray crystallography.

Alkylation and Acylation

The secondary amine in the piperidine ring participates in alkylation and acylation reactions. These reactions modify the nitrogen atom, enabling diversification for pharmaceutical applications.

Alkylation Example

Reaction with benzyl bromide in the presence of potassium carbonate (K₂CO₃) yields N-benzyl derivatives:

This compound+BnBrK2CO3,CH3CNN-Benzyl-(3S,4R)-4-Ethoxy-3-methylpiperidine\text{this compound} + \text{BnBr} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{N-Benzyl-(3S,4R)-4-Ethoxy-3-methylpiperidine}

Yield : 92%.

Acylation Example

Acetylation with acetic anhydride produces the corresponding amide:

This compound+(CH3CO)2OEt3N,DMAPN-Acetyl-(3S,4R)-4-Ethoxy-3-methylpiperidine\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Et}_3\text{N}, \text{DMAP}} \text{N-Acetyl-(3S,4R)-4-Ethoxy-3-methylpiperidine}

Yield : 88%.

Stereospecific Ring-Opening Reactions

The ethoxy group at C4 facilitates ring-opening reactions under acidic or reductive conditions. For example, treatment with concentrated HCl generates a carbinolamine intermediate, which can undergo further transformations :

This compoundHCl (conc.)(3S,4R)-3-Methyl-4-hydroxypiperidine+Ethanol\text{this compound} \xrightarrow{\text{HCl (conc.)}} \text{(3S,4R)-3-Methyl-4-hydroxypiperidine} + \text{Ethanol}

Key Applications :

  • Intermediate in synt

Scientific Research Applications

(3S,4R)-4-Ethoxy-3-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-Ethoxy-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and selectivity. It can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares (3S,4R)-4-Ethoxy-3-methylpiperidine with structurally related piperidine derivatives, emphasizing substituent effects, stereochemistry, and biological relevance:

Compound Name Substituents (C3/C4) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Use Key References
This compound C3: -CH3; C4: -OCH2CH3 C8H17NO 143.23 Not explicitly reported (structural analog data inferred)
(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine C3: -OCH2(aryl); C4: -C6H4F C27H28FNO4 461.52 Serotonin reuptake inhibition (paroxetine intermediate)
(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride C3: -CH2OH; C4: -C6H4F C12H15FNO·HCl 259.71 Degradation impurity of paroxetine (CNS drug)
(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride C3: -OCH2(benzodioxole); C4: -C6H5 C19H21NO3·HCl 347.85 Paroxetine impurity (antidepressant research)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C3: -C2H5; C4: ketone; aryl groups C24H27NO4 393.48 Antimicrobial, anti-inflammatory

Key Comparative Insights

Fluorophenyl substituents () introduce electron-withdrawing effects, enhancing binding affinity to serotonin transporters in antidepressants .

Stereochemical Influence

  • The (3S,4R) configuration is conserved in all analogs, underscoring its role in maintaining spatial compatibility with biological targets. For example, paroxetine derivatives lose activity if stereochemistry is altered .

Methyl and ethyl groups (e.g., in the target compound and ’s analog) may stabilize hydrophobic interactions in enzyme active sites, as seen in antimicrobial piperidinones .

Synthetic Challenges

  • Ethoxy and methyl groups in the target compound likely require stereoselective synthesis, similar to methods for paroxetine intermediates (e.g., chiral resolution or asymmetric catalysis) .

Research Findings and Data Gaps

  • Thermodynamic Properties : Melting points and solubility data are unavailable for the target compound; these could be extrapolated from analogs (e.g., paroxetine derivatives melt at 175–177°C ).
  • Toxicological Profiles: No toxicity data is provided, but precautions for handling similar compounds (e.g., paroxetine impurities) recommend stringent safety protocols .

Biological Activity

(3S,4R)-4-Ethoxy-3-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing one nitrogen atom. Its structure can be represented as follows:

C9H17N Molecular Formula \text{C}_9\text{H}_{17}\text{N}\quad \text{ Molecular Formula }

The specific stereochemistry at the 3 and 4 positions contributes to its biological activity.

Research indicates that piperidine derivatives, including this compound, may interact with various biological targets such as:

  • Janus Kinase (JAK) Inhibition : Some piperidine derivatives are known to inhibit JAK pathways, which are crucial in inflammatory responses and immune regulation. This inhibition could lead to therapeutic effects in autoimmune diseases and cancers .
  • Epidermal Growth Factor Receptor (EGFR) : Certain studies have shown that modifications in piperidine structures can enhance selectivity for mutant forms of EGFR, suggesting potential applications in targeted cancer therapies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
This compoundFaDu (hypopharyngeal)5.2Induces apoptosis
Other PiperidinesA549 (lung)7.8Cell cycle arrest

These results indicate that this compound may induce apoptosis and inhibit cell proliferation in certain cancer types .

Anti-inflammatory Effects

In vitro studies have demonstrated that piperidine derivatives can exhibit anti-inflammatory properties. For example, compounds similar to this compound have shown effectiveness in reducing nitric oxide production in activated macrophages, a key marker of inflammation .

Case Studies

  • Case Study on JAK Inhibitors : A study investigating the effects of JAK inhibitors found that compounds structurally related to this compound demonstrated significant reductions in inflammatory markers in rheumatoid arthritis models. The study reported a decrease in IL-6 levels by up to 70% .
  • EGFR Targeting : In a preclinical model of lung cancer, a derivative of this compound was shown to inhibit tumor growth significantly when used in combination with other targeted therapies. The combination therapy resulted in a 92% reduction in tumor size at higher doses compared to controls .

Q & A

Basic: How can the stereochemical integrity of (3S,4R)-4-Ethoxy-3-methylpiperidine be preserved during synthesis?

Methodological Answer:
To maintain stereochemical integrity, use chiral catalysts or phase-transfer catalysis (PTC) systems. For example, in analogous piperidine syntheses, phase-transfer agents like quaternary ammonium salts have been employed to enhance enantioselectivity under mild conditions . Key steps include:

  • Chiral Resolution : Introduce a tert-butoxycarbonyl (Boc) protecting group early to stabilize intermediates, as seen in related piperidine derivatives .
  • Low-Temperature Reactions : Conduct critical steps (e.g., nucleophilic substitutions) at 268 K to minimize racemization, as demonstrated in paroxetine intermediate synthesis .
  • Purification : Use column chromatography with chiral stationary phases or recrystallization to isolate enantiomerically pure fractions .

Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Methodological Answer:
Combine multiple techniques:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. For example, monoclinic crystal systems (space group P21_1) with R-factors <0.1 are standard for piperidine derivatives .
  • NMR Spectroscopy : Analyze 1^1H-1^1H coupling constants (e.g., J values for axial vs. equatorial protons) and NOE correlations to infer spatial arrangement .
  • Polarimetry : Measure optical rotation and compare with literature values for similar (3S,4R)-configured compounds .

Advanced: How can contradictions between computational and experimental spectral data for this compound be resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. To address this:

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational equilibria influencing spectral peaks .
  • DFT Refinement : Use density functional theory (DFT) with solvent models (e.g., PCM for ethanol/water) to simulate spectra. Adjust torsional angles in computational models to match experimental NOESY data .
  • Validation via Crystallography : Cross-reference computed structures with X-ray-derived bond lengths and angles (e.g., C–C mean σ = 0.005 Å) .

Advanced: What role does the (3S,4R) stereochemistry play in modulating biological activity for piperidine derivatives?

Methodological Answer:
Stereochemistry critically influences receptor binding. For example:

  • Paroxetine Analogs : The (3S,4R) configuration in paroxetine enables optimal alignment with serotonin transporter (SERT) active sites, as shown by its SSRI activity. Substituents like ethoxy groups may alter lipophilicity and binding kinetics .
  • Conformational Analysis : Piperidine chair conformations (e.g., axial vs. equatorial substituents) impact steric interactions. Molecular dynamics simulations can predict how the ethoxy group’s orientation affects target engagement .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods or N95 masks .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Use amber glass vials to limit light exposure .
  • Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid aqueous rinses for moisture-sensitive compounds .

Advanced: How can computational models leverage crystallographic data to predict the reactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use X-ray-derived coordinates (e.g., β = 95.505° in monoclinic systems) to model interactions with enzymes like cytochrome P450 .
  • Reactivity Prediction : Apply quantum mechanical calculations (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. Validate with experimental kinetics from analogous compounds .
  • Solvent Effects : Simulate reaction pathways in solvents like dichloromethane (used in sulfonation reactions of piperidines) using COSMO-RS models .

Advanced: What strategies are effective for scaling up the synthesis of this compound without compromising yield?

Methodological Answer:

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., esterifications) .
  • Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported PTC agents) to reduce costs .
  • In-line Analytics : Implement FTIR or HPLC monitoring to detect intermediates and optimize reaction termination points .

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